N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide
Overview
Description
The compound “N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide” is also known as Linezolid . It has the empirical formula C16H20FN3O4 and a molecular weight of 337.35 .
Molecular Structure Analysis
The molecular structure of Linezolid consists of a morpholinyl phenyl oxazolidinyl acetamide group . The InChI string representation of its structure isInChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21)
. Physical And Chemical Properties Analysis
Linezolid is a bioactive small molecule . It has a molecular weight of 337.35 .Scientific Research Applications
Antibacterial Properties
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide, commonly referred to as Linezolid, has been extensively studied for its antibacterial properties. Research has demonstrated its effectiveness against a variety of bacterial clinical isolates, including methicillin-susceptible and methicillin-resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae, among others. Linezolid works by inhibiting bacterial protein synthesis and shows bacteriostatic effects against staphylococci and enterococci, and bactericidal effects against streptococci. Notably, it is effective against strains resistant to vancomycin and penicillin, making it a valuable antibiotic for treating infections resistant to common antitubercular agents (Zurenko et al., 1996).
Drug Delivery Systems
Linezolid's applications extend to drug delivery systems. For instance, poly(ϵ-caprolactone) (PCL) membranes loaded with Linezolid have been developed for controlled release in topical applications. These membranes show effective antibacterial activity against Staphylococcus aureus and are promising for local delivery of antibiotics in topical treatments (Tammaro et al., 2015).
Solid-State Characterization
Extensive studies have been conducted on the solid-state characterization of Linezolid, including its polymorphism. This research is crucial for understanding its stability, formulation, and quality control. The polymorphic forms of Linezolid have been analyzed through methods like X-ray diffraction and solid-state nuclear magnetic resonance spectroscopy, providing insights into the drug's physical properties and behavior under different conditions (Maccaroni et al., 2008).
Synthesis and Structural Studies
The synthesis of Linezolid and its intermediates is a significant area of research. Modifications in the synthetic methods have led to more efficient and scalable processes. These studies not only provide insights into the chemical properties of Linezolid but also pave the way for the development of new oxazolidinone derivatives with potential antibacterial activities. Structural studies through methods like NMR and IR spectroscopy contribute to a deeper understanding of the molecular structure and properties of Linezolid and its related compounds (Yun & Huang Chang-jiang, 2005).
properties
IUPAC Name |
N-[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O4/c1-11(21)18-9-13-10-20(16(22)24-13)12-2-3-15(14(17)8-12)19-4-6-23-7-5-19/h2-3,8,13H,4-7,9-10H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZROVQLWOKYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861435 | |
Record name | rac-Linezolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[(5S)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-acetamide | |
CAS RN |
224323-50-6 | |
Record name | rac-Linezolid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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